Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
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Overview
Description
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include an ethynyl group and a methoxy group attached to a pyrrolidine ring. These structural elements contribute to its reactivity and potential utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced through an O-methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Protection and Deprotection Steps: Protecting groups may be used to selectively protect functional groups during the synthesis, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides and amines, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
Rac-tert-butyl (3R,4S)-3-ethynyl-4-aminopyrrolidine-1-carboxylate:
Rac-tert-butyl (3R,4S)-3-ethynyl-4-bromopyrrolidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOZKYFVHAHDEX-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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